molecular formula C10H8Cl2O2 B2680374 (1R,2R)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid CAS No. 91329-59-8

(1R,2R)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid

Katalognummer B2680374
CAS-Nummer: 91329-59-8
Molekulargewicht: 231.07
InChI-Schlüssel: FXCBDXFLIRQPTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid, commonly known as DCKA, is a cyclopropane derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. In

Wirkmechanismus

The mechanism of action of DCKA is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. DCKA has been shown to increase the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects
DCKA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, DCKA has been found to increase the expression of GABA receptors, leading to the reduction of neuronal excitability and the alleviation of pain and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

DCKA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in in vitro and in vivo studies. Additionally, DCKA has been found to have low toxicity, indicating its potential as a safe therapeutic agent. However, DCKA has some limitations in lab experiments, including its limited solubility in water and its instability under certain conditions, which may affect its efficacy.

Zukünftige Richtungen

There are several future directions for the study of DCKA. One potential direction is the investigation of its potential use in the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DCKA and its effects on the GABAergic system. Furthermore, the development of novel synthesis methods and the optimization of existing methods may lead to the production of more potent and effective DCKA derivatives. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DCKA may provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, DCKA is a cyclopropane derivative that has shown promising results in scientific research. Its potential therapeutic applications, anti-inflammatory and analgesic effects, anticonvulsant and anxiolytic effects, and low toxicity make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and investigate its pharmacokinetics and pharmacodynamics.

Synthesemethoden

DCKA can be synthesized using different methods, including the reaction of (1R,2R)-1,2-cyclohexanedicarboxylic acid with 2,5-dichlorobenzyl chloride in the presence of a base, or the reaction of (1R,2R)-1,2-cyclohexanedicarboxylic acid with 2,5-dichlorobenzyl bromide in the presence of a catalyst. These methods have been optimized to yield high purity DCKA.

Wissenschaftliche Forschungsanwendungen

DCKA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DCKA has been found to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of epilepsy and anxiety disorders.

Eigenschaften

IUPAC Name

2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCBDXFLIRQPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.